Cas no 2229210-04-0 (methyl 3-amino-2-(4-methyloxan-4-yl)propanoate)

methyl 3-amino-2-(4-methyloxan-4-yl)propanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 3-amino-2-(4-methyloxan-4-yl)propanoate
- 2229210-04-0
- EN300-1777497
-
- Inchi: 1S/C10H19NO3/c1-10(3-5-14-6-4-10)8(7-11)9(12)13-2/h8H,3-7,11H2,1-2H3
- InChI Key: LHWAPPCOMRSNHT-UHFFFAOYSA-N
- SMILES: O1CCC(C)(CC1)C(C(=O)OC)CN
Computed Properties
- Exact Mass: 201.13649347g/mol
- Monoisotopic Mass: 201.13649347g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.6Ų
- XLogP3: 0.1
methyl 3-amino-2-(4-methyloxan-4-yl)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1777497-0.1g |
methyl 3-amino-2-(4-methyloxan-4-yl)propanoate |
2229210-04-0 | 0.1g |
$1433.0 | 2023-09-20 | ||
Enamine | EN300-1777497-0.05g |
methyl 3-amino-2-(4-methyloxan-4-yl)propanoate |
2229210-04-0 | 0.05g |
$1368.0 | 2023-09-20 | ||
Enamine | EN300-1777497-0.25g |
methyl 3-amino-2-(4-methyloxan-4-yl)propanoate |
2229210-04-0 | 0.25g |
$1498.0 | 2023-09-20 | ||
Enamine | EN300-1777497-1g |
methyl 3-amino-2-(4-methyloxan-4-yl)propanoate |
2229210-04-0 | 1g |
$1629.0 | 2023-09-20 | ||
Enamine | EN300-1777497-2.5g |
methyl 3-amino-2-(4-methyloxan-4-yl)propanoate |
2229210-04-0 | 2.5g |
$3191.0 | 2023-09-20 | ||
Enamine | EN300-1777497-1.0g |
methyl 3-amino-2-(4-methyloxan-4-yl)propanoate |
2229210-04-0 | 1g |
$1629.0 | 2023-06-02 | ||
Enamine | EN300-1777497-10.0g |
methyl 3-amino-2-(4-methyloxan-4-yl)propanoate |
2229210-04-0 | 10g |
$7004.0 | 2023-06-02 | ||
Enamine | EN300-1777497-10g |
methyl 3-amino-2-(4-methyloxan-4-yl)propanoate |
2229210-04-0 | 10g |
$7004.0 | 2023-09-20 | ||
Enamine | EN300-1777497-0.5g |
methyl 3-amino-2-(4-methyloxan-4-yl)propanoate |
2229210-04-0 | 0.5g |
$1563.0 | 2023-09-20 | ||
Enamine | EN300-1777497-5.0g |
methyl 3-amino-2-(4-methyloxan-4-yl)propanoate |
2229210-04-0 | 5g |
$4722.0 | 2023-06-02 |
methyl 3-amino-2-(4-methyloxan-4-yl)propanoate Related Literature
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P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
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Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
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Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
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Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
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Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
Additional information on methyl 3-amino-2-(4-methyloxan-4-yl)propanoate
Introduction to Methyl 3-Amino-2-(4-Methyloxan-4-Yl)Propanoate (CAS No. 2229210-04-0)
Methyl 3-amino-2-(4-methyloxan-4-yl)propanoate, with the CAS registry number 2229210-04-0, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and diverse applications. This compound belongs to the class of amino esters, which are widely used in pharmaceuticals, agrochemicals, and specialty chemicals. The structure of methyl 3-amino group attached to a propanoate backbone with a substituted oxane ring provides it with distinctive reactivity and functionality.
The synthesis of methyl 3-amino derivatives has been a focal point of research in organic chemistry, particularly due to their role as intermediates in the preparation of bioactive molecules. Recent studies have highlighted the potential of this compound in drug delivery systems, where its ability to form stable complexes with various therapeutic agents enhances their bioavailability. Additionally, its application in the development of novel agrochemicals has been explored, leveraging its unique interaction with biological systems.
One of the most intriguing aspects of methyl 3-amino compounds is their ability to participate in enamine formation, a reaction that is pivotal in organic synthesis. This property has been exploited in the development of catalytic processes for the production of complex molecules, including those with intricate stereochemistry. Researchers have also investigated the use of this compound in click chemistry, where it serves as a building block for constructing larger molecular frameworks.
In terms of physical properties, methyl 3-amino derivatives exhibit varying degrees of solubility depending on the substituents present on the oxane ring. This characteristic makes them suitable for applications in both aqueous and non-aqueous environments. For instance, their solubility profiles have been optimized for use in pharmaceutical formulations, ensuring consistent drug release kinetics.
The latest advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of methyl 3-amino compounds with unprecedented accuracy. These insights have facilitated the design of more efficient synthetic routes and have contributed to a deeper understanding of their interaction with biological targets.
In conclusion, methyl 3-amino derivatives like methyl 3-amino-2-(4-methyloxan-4-yl)propanoate (CAS No. 2229210-04-0
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